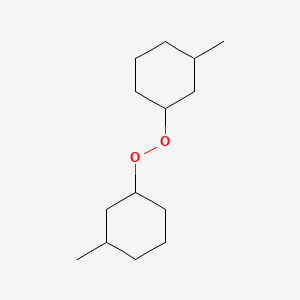
bis(3-Methylcyclohexyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-Methylcyclohexyl) peroxide is an organic peroxide compound with the molecular formula C14H26O2. It is known for its role as a radical initiator in polymerization reactions and other chemical processes. This compound is characterized by its peroxide functional group, which consists of an oxygen-oxygen single bond.
Méthodes De Préparation
The synthesis of bis(3-Methylcyclohexyl) peroxide typically involves the reaction of 3-methylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures to avoid decomposition of the peroxide.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Solvents like acetic acid or water can be used to facilitate the reaction.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Bis(3-Methylcyclohexyl) peroxide undergoes various chemical reactions, primarily involving its peroxide group. Some of the key reactions include:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bis(3-Methylcyclohexyl) peroxide has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular responses.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Employed in the production of various materials, including plastics, resins, and coatings.
Mécanisme D'action
The mechanism of action of bis(3-Methylcyclohexyl) peroxide involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Bis(3-Methylcyclohexyl) peroxide can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Each of these compounds has unique properties and applications, with this compound being notable for its specific structure and reactivity.
Propriétés
Numéro CAS |
66903-23-9 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylcyclohexyl)peroxycyclohexane |
InChI |
InChI=1S/C14H26O2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3 |
Clé InChI |
LXJMELUYDXOXIL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OOC2CCCC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



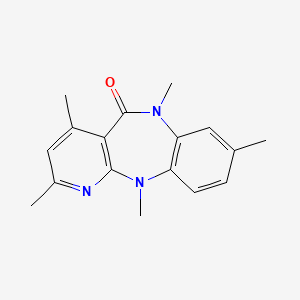
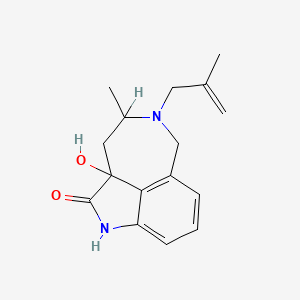
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
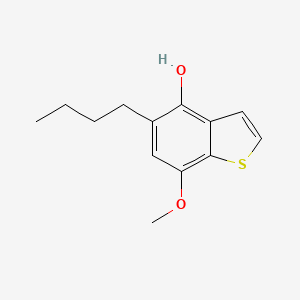


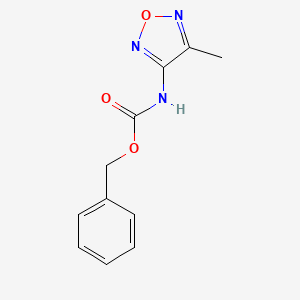

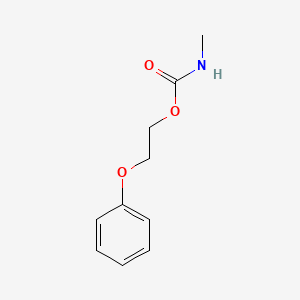

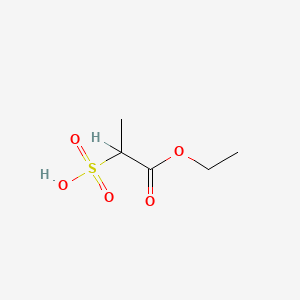
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
